molecular formula C19H12N4O6 B2677391 5-(furan-2-yl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide CAS No. 1203249-85-7

5-(furan-2-yl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B2677391
CAS No.: 1203249-85-7
M. Wt: 392.327
InChI Key: IXJOJCWHHCUQIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic carboxamide featuring a 1,2-oxazole core substituted with a furan-2-yl group at position 3. The carboxamide nitrogen is linked to a 1,3,4-oxadiazole ring bearing a 7-methoxy-1-benzofuran-2-yl moiety at position 4. Its structural complexity arises from the fusion of three aromatic systems (oxazole, oxadiazole, and benzofuran), which likely influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

5-(furan-2-yl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O6/c1-25-13-5-2-4-10-8-15(27-16(10)13)18-21-22-19(28-18)20-17(24)11-9-14(29-23-11)12-6-3-7-26-12/h2-9H,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJOJCWHHCUQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=NOC(=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(furan-2-yl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the furan and benzofuran rings: These can be synthesized through cyclization reactions involving appropriate precursors.

    Synthesis of the oxadiazole ring: This can be achieved through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Formation of the oxazole ring: This can be synthesized via cyclization reactions involving α-haloketones and amides.

    Coupling reactions: The final step involves coupling the different ring systems together using reagents such as coupling agents or catalysts under controlled conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

5-(furan-2-yl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the rings can be replaced with other groups using appropriate reagents and conditions.

    Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

Anticancer Applications

Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer activity. For instance, compounds similar to the one under consideration have shown promising results against various cancer cell lines:

  • Cell Line Studies :
    • A study reported that compounds with oxadiazole rings demonstrated percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer cell lines such as SNB-19 and OVCAR-8 .
    • The mechanism of action is believed to involve apoptosis induction and DNA damage in cancer cells .
  • Case Study - In Vivo Efficacy :
    • In vivo studies using genetically modified models have shown that certain oxadiazole derivatives can significantly lower glucose levels, indicating potential applications in both anticancer and anti-diabetic therapies .

Antimicrobial Properties

Compounds containing oxadiazole and furan derivatives are also known for their antimicrobial activity:

  • Antibacterial and Antifungal Activity :
    • Research indicates that these compounds can exhibit broad-spectrum antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .
    • Specific derivatives have been tested against various pathogens with positive results.

Synthesis and Design

The synthesis of 5-(furan-2-yl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide typically involves multi-step chemical reactions including:

  • Formation of Oxadiazole Ring : Utilizing hydrazides derived from furan carboxylic acids.
  • Substitution Reactions : Introducing methoxy and benzofuran groups to enhance biological activity.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its application and require further investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Name Core Structure Substituents Biological Activity Key References
5-(furan-2-yl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide 1,2-Oxazole + 1,3,4-Oxadiazole 7-Methoxybenzofuran, furan-2-yl Not explicitly reported; inferred antifungal/Wnt modulation potential
LMM11: 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide 1,3,4-Oxadiazole Furan-2-yl, cyclohexyl(ethyl)sulfamoylbenzamide Antifungal (C. albicans), thioredoxin reductase inhibition
SKL 2001: 5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide 1,2-Oxazole Furan-2-yl, imidazole-propyl Wnt/β-catenin pathway agonist, antitumor activity
Ceapin-A4: N-(1-Benzyl-1H-pyrazol-4-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide 1,2-Oxazole Furan-2-yl, benzylpyrazole Unfolded protein response modulation (specific data not provided)
C226-1789: N-(5-chloro-2-methoxyphenyl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide 1,2-Oxazole Furan-2-yl, chloro-methoxyphenyl Screening compound (biological target unspecified)
N-[1-(2-hydroxyethyl)-pyrazol-4-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide 1,2-Oxazole Thiophen-2-yl, hydroxyethylpyrazole FAD-dependent oxidoreductase inhibitor (structural study)

Structural and Functional Divergence

  • Heterocyclic Core : The target compound uniquely combines 1,2-oxazole and 1,3,4-oxadiazole rings, whereas analogs like LMM11 and SKL 2001 feature only one heterocyclic core. This dual-core system may enhance π-π stacking interactions in target binding .
  • Imidazole-propyl in SKL 2001 enhances solubility and hydrogen-bonding capacity, critical for Wnt pathway activation, whereas the target compound’s benzofuran may prioritize membrane permeability .
  • Biological Targets: LMM11 and related 1,3,4-oxadiazoles inhibit thioredoxin reductase, a key antifungal target, while SKL 2001 modulates Wnt signaling.

Physicochemical and Pharmacokinetic Properties

Property Target Compound LMM11 SKL 2001 Ceapin-A4
Molecular Weight ~450 g/mol (estimated) 477.5 g/mol 326.3 g/mol 349.4 g/mol
LogP (Predicted) ~3.5 (moderate lipophilicity) 4.1 2.8 3.2
Hydrogen Bond Acceptors 8 7 6 7
Solubility Low (due to benzofuran) Moderate (sulfamoyl) High (imidazole) Moderate
  • The target compound’s higher molecular weight and benzofuran group may reduce aqueous solubility compared to SKL 2001 but improve tissue penetration .
  • LMM11’s sulfamoyl group enhances polarity, aligning with its antifungal activity in hydrophilic environments .

Biological Activity

The compound 5-(furan-2-yl)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its synthesis, mechanisms of action, and various studies highlighting its pharmacological properties.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

  • Furan ring : A five-membered aromatic ring containing one oxygen atom.
  • Benzofuran moiety : A fused ring system that contributes to the compound's biological activity.
  • Oxadiazole and oxazole rings : These heterocycles are known for their diverse biological activities.
PropertyValue
Molecular FormulaC₁₅H₁₃N₃O₃
Molecular Weight273.28 g/mol
CAS Number1105193-69-8
LogP2.0037
PSA88.04

Antibacterial Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant antibacterial properties. For instance, derivatives of oxadiazoles have shown effective inhibition against various bacterial strains.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of oxadiazole derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) as low as 12.85 μg/mL against Pseudomonas syringae, showcasing their potential as antibacterial agents .

Anti-inflammatory Activity

In addition to antibacterial properties, compounds with similar structures have been investigated for anti-inflammatory effects. The presence of the oxazole and oxadiazole rings is believed to enhance these properties.

Research Findings

A study highlighted that certain oxadiazole derivatives exhibited significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The most potent compound demonstrated an IC50 value of 0.52 μM against COX-II, indicating strong anti-inflammatory potential .

Anticancer Activity

Emerging research suggests that the compound may also possess anticancer properties. Studies have shown that various benzofuran derivatives can induce apoptosis in cancer cell lines.

Experimental Evidence

In vitro studies on cancer cell lines revealed that benzofuran-based compounds could inhibit cell proliferation and promote apoptosis through the activation of caspase pathways .

The biological activity of This compound is thought to involve multiple mechanisms:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Cell Membrane Disruption : The lipophilic nature of the compound allows it to interact with bacterial membranes, leading to increased permeability and cell death.
  • Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction.

Q & A

Q. Why does this compound show species-specific activity in rodent vs. human models?

  • Hypothesis : Differences in metabolic enzymes (e.g., CYP3A4 vs. CYP3A11) or transporter expression .
  • Testing : Compare metabolite profiles using hepatocytes from both species .

Methodological Tables

Q. Table 1. Key Reaction Optimization Parameters

StepParameterOptimal ConditionEvidence
CyclizationSolventDry DMF, 80°C
CouplingCatalystEDC/HOBt, RT, 24h

Q. Table 2. Recommended Biological Assays

Assay TypeTargetProtocol Reference
AntiproliferativeMCF-7 cellsMTT, 48h incubation
Kinase InhibitionEGFRADP-Glo™ assay

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.